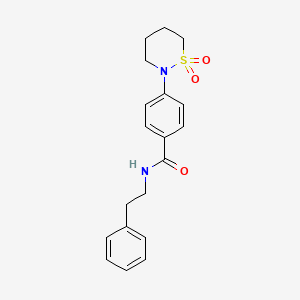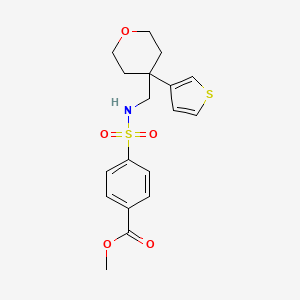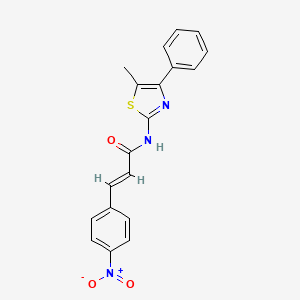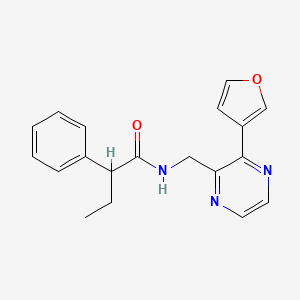
N-benzyl-N-methylcarbamoyl chloride
Vue d'ensemble
Description
N-benzyl-N-methylcarbamoyl chloride is a chemical compound with the CAS Number: 32366-02-2 . It is an important compound in the fields of organic and medicinal chemistry.
Synthesis Analysis
N-benzyl-N-methylcarbamoyl chloride is widely used as a reagent in the synthesis of various biologically active compounds such as pharmaceuticals, agrochemicals, and materials science. It can be synthesized from m-Anisidine and Dimethylcarbamoyl chloride .Applications De Recherche Scientifique
Generation of Acyl and Carbamoyl Radicals
N-benzyl-N-methylcarbamoyl chloride can be used in the photochemical generation of acyl and carbamoyl radicals . This process involves the activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path. The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process .
Synthesis of N-Benzyl-N-Methyl-1-Phenylmethanamine
N-benzyl-N-methylcarbamoyl chloride can be used in the synthesis of N-benzyl-N-methyl-1-phenylmethanamine . This is achieved through a three-component coupling of benzylamine, benzaldehyde, and CO2, assisted by 1-butyl-3-methylimidazolium chloride ionic liquid at atmospheric pressure .
Catalyst in Radical Chemistry
The compound can serve as a catalyst in radical chemistry . It can generate radicals that offer ways of making molecules that are often complementary to strategies proceeding via ionic pathways .
Use in Photoredox Catalysis
N-benzyl-N-methylcarbamoyl chloride can be used in photoredox catalysis . This process provides milder and more effective platforms for generating open-shell intermediates .
Use in Pharmaceutical Synthesis
The compound can be used in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of Rivastigmine Related Compound E .
Use in Material Synthesis
N-benzyl-N-methylcarbamoyl chloride can also be used in the synthesis of materials . This is because radicals offer ways of making molecules that are often complementary to strategies proceeding via ionic pathways .
Safety and Hazards
Orientations Futures
N-benzyl-N-methylcarbamoyl chloride is widely used in the synthesis of various biologically active compounds such as pharmaceuticals, agrochemicals, and materials science. This suggests that it will continue to be an important reagent in these fields.
Relevant Papers A paper titled “Synthesis of positional isomer and analogues of neostigmine methylsulfate: an anticholinesterase agent” mentions N-benzyl-N-methylcarbamoyl chloride . The paper describes the synthesis and characterization of a positional isomer and analogues of Neostigmine methylsulfate .
Propriétés
IUPAC Name |
N-benzyl-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNDYDRQNZASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylcarbamoyl chloride | |
CAS RN |
32366-02-2 | |
| Record name | 32366-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)
![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)
![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)


![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)